5-Methylthieno[2,3-c]pyridin-7-amine
Description
5-Methylthieno[2,3-c]pyridin-7-amine is a bicyclic heterocyclic compound featuring a thiophene ring fused to a pyridine moiety, with a methyl substituent at the 5-position and an amine group at the 7-position (Figure 1).
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
5-methylthieno[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C8H8N2S/c1-5-4-6-2-3-11-7(6)8(9)10-5/h2-4H,1H3,(H2,9,10) |
InChI Key |
ILFLNXFTXBURRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)N)SC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The compound’s thieno[2,3-c]pyridine scaffold distinguishes it from other fused bicyclic systems. Key analogs include:
Key Observations :
- Lipophilicity: The 5-methyl group increases hydrophobicity relative to non-methylated analogs, which may improve membrane permeability.
Substituent Effects and Structure-Activity Relationships (SAR)
Substitutions at positions 5 and 7 are critical for modulating activity:
Methyl Group Impact (Position 5):
- Synthetic Accessibility: Methyl groups often simplify synthesis by stabilizing intermediates (e.g., domino condensation-Heck cyclisation in achieved 60–89% yields for methylated pyrroloquinolines) .
- Target Binding: In tetrahydroindoloquinolinones (), methyl groups at analogous positions enhanced L-type calcium channel binding while maintaining DYRK1A kinase inhibition .
Amine Group Impact (Position 7):
- The 7-NH₂ group is a common pharmacophore in kinase inhibitors (e.g., ambocarb derivatives in ) and may facilitate hydrogen bonding with ATP-binding pockets .
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